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The Role of BzATP in Immunology and Inflammation: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of immunology and inflammation research, the purinergic signaling pathway has emerged as a critical regulator of immune cell function. Extracellular nucleotides, such as adenosine 5'-triphosphate (ATP), act as danger-associated molecular patterns (DAMPs), signaling cellular stress or damage to the immune system. A key player in this pathway is the P2X7 receptor (P2X7R), an ATP-gated ion channel. 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a synthetic analog of ATP that serves as a highly potent agonist for the P2X7R.[1][2] Due to its increased potency compared to the endogenous ligand ATP, BzATP is an invaluable tool for the robust and consistent activation of the P2X7R in experimental settings, enabling detailed investigation of its downstream signaling cascades in inflammation and immunity.[1] This technical guide provides an in-depth overview of the role of BzATP in immunology and inflammation studies, complete with quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Mechanism of Action: BzATP and the P2X7 Receptor

BzATP exerts its profound effects on immune cells primarily through the activation of the P2X7 receptor. The binding of BzATP to P2X7R triggers the opening of a non-selective cation channel, leading to a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺.[1] This ion flux results in membrane depolarization and an increase in intracellular calcium, which acts as a crucial second messenger.[1] With sustained stimulation, the P2X7R can form a larger, non-selective



pore that allows the passage of molecules up to 900 Da in size.[1][3] This pore formation is a hallmark of P2X7R activation and is a critical step in the initiation of downstream inflammatory responses, most notably the activation of the NLRP3 inflammasome.[1][4]

Quantitative Data: Potency and Inflammatory Response

The potency of BzATP as a P2X7R agonist and its ability to elicit inflammatory responses have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Potency of BzATP on P2X7 Receptors

Species	Assay Type	EC50 (µM)	Reference(s)
Human	Calcium Influx	~10-100	[1]
Rat	Electrophysiology	123 ± 4	[1]
Mouse	Calcium Influx	285	[1]
Mouse	Electrophysiology	285 ± 16	[1]

Note: EC50 values can vary depending on the cell type, expression system, and specific experimental conditions.[1]

Table 2: BzATP-Induced Cytokine Release in Primed Human and Murine Macrophages

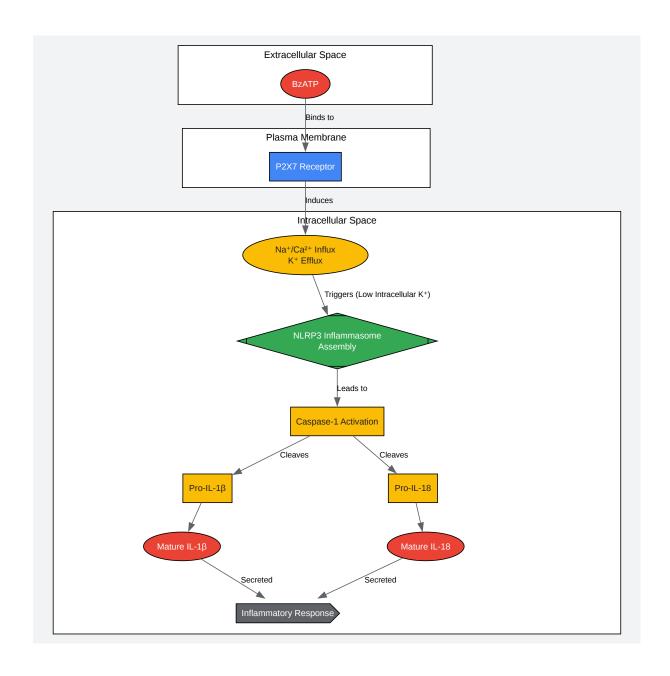


Cytokine	Cell Type	BzATP Concentration	Fold Change (vs. Primed Control)	Reference(s)
IL-1β	Human Microglia (LPS-primed)	300 μΜ	3.9	[5]
IL-1α	Human Microglia (LPS-primed)	300 μΜ	1.6	[5]
ΙL-1β	Human Microglia (Aβ(1-42)- primed)	300 μΜ	3.5	[5]
IL-1α	Human Microglia (Aβ(1-42)- primed)	300 μΜ	1.5	[5]
PGE2	Murine Macrophages (LPS-primed)	300 μΜ	4-8	[6]
IL-1	Murine Macrophages (LPS-primed)	300 μΜ	Not specified, but significant increase	[6]

Signaling Pathways

The activation of the P2X7R by BzATP initiates a well-defined signaling cascade that culminates in the release of potent pro-inflammatory cytokines. A critical downstream event is the activation of the NLRP3 inflammasome.[2][4] The efflux of potassium ions following P2X7R activation is a key trigger for the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.[4] This assembly leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1 β and pro-IL-18 into their mature, secretable forms.[2][4]





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Caption: BzATP signaling pathway leading to NLRP3 inflammasome activation.

Experimental Protocols



BzATP-Induced Cytokine Release in Macrophages

This protocol details the induction and measurement of cytokine release (e.g., IL-1 β) from a human monocytic cell line (THP-1) differentiated into macrophages.

Materials:

- THP-1 monocytic cell line
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS)
- 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP)
- Phosphate-Buffered Saline (PBS)
- ELISA kit for human IL-1β

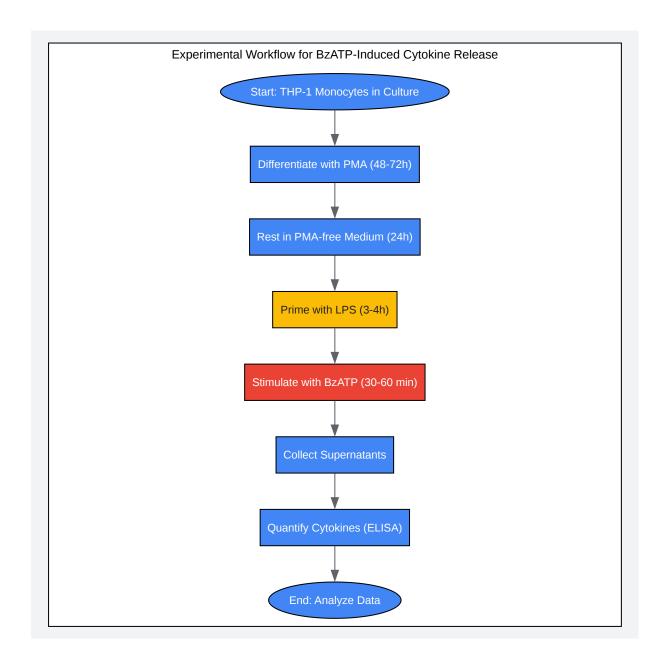
Methodology:

- Macrophage Differentiation (Day 1-3):
 - Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 - Seed cells in a 24-well plate at a density of 5 x 10⁵ cells/well.
 - Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophage-like cells.
 - Incubate for 48-72 hours.[2]



- Cell Rest (Day 3-4):
 - After incubation, remove the PMA-containing medium, wash the cells gently with warm PBS, and add fresh, PMA-free medium.
 - Rest the cells for 24 hours.[2]
- Priming (Day 4):
 - To upregulate pro-IL-1 β expression, prime the differentiated macrophages by adding LPS to the culture medium at a final concentration of 1 μ g/mL.
 - Incubate for 3-4 hours at 37°C.[2]
- BzATP Stimulation (Day 4):
 - Prepare a stock solution of BzATP in sterile water or PBS.
 - Remove the LPS-containing medium and replace it with fresh, serum-free medium.
 - Add BzATP to the desired final concentration (a typical range is 100-300 μM).[2]
 - Incubate for 30 minutes to 1 hour for IL-1β release.
- Sample Collection (Day 4):
 - Carefully collect the cell culture supernatants.
 - Centrifuge the supernatants at 1,500 rpm for 10 minutes to remove any detached cells.
 - Transfer the cleared supernatants to new tubes and store them at -80°C until analysis.
- Cytokine Quantification:
 - Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.





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Caption: Experimental workflow for BzATP-induced cytokine release in macrophages.

BzATP-Induced Calcium Flux Assay



This protocol describes the measurement of intracellular calcium influx upon P2X7R activation by BzATP using a fluorescent calcium indicator.

Materials:

- Immune cells of interest (e.g., macrophages, microglia)
- Cell culture medium
- Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- BzATP
- 96-well black, clear-bottom plate or glass-bottom dishes
- Fluorescence plate reader or fluorescence microscope

Methodology:

- Cell Preparation:
 - Seed cells onto a 96-well black, clear-bottom plate or glass-bottom dishes suitable for fluorescence imaging.
 - Culture the cells to the desired confluency (typically 70-80%).
- Dye Loading:
 - Prepare a loading buffer containing 2-5 μM of the chosen calcium indicator dye (e.g., Fluo-4 AM) and 0.02% Pluronic F-127 in a physiological salt solution.
 - Remove the culture medium from the cells and wash them once with the physiological salt solution.
 - Add the dye loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.



· Cell Washing:

- After incubation, gently remove the dye loading buffer and wash the cells twice with the physiological salt solution to remove any extracellular dye.
- Add fresh physiological salt solution to the cells.

Baseline Measurement:

- Place the plate or dish in the fluorescence plate reader or on the microscope stage.
- Measure the baseline fluorescence for 1-2 minutes to establish a stable signal before stimulation.

BzATP Stimulation and Data Acquisition:

- Prepare a concentrated solution of BzATP.
- Using an automated injection system or by careful manual addition, add the BzATP to the cells to achieve the desired final concentration.
- Immediately begin recording the changes in fluorescence intensity over time. For Fluo-4, excitation is typically around 494 nm and emission around 516 nm. For Fura-2, ratiometric imaging is performed with excitation at 340 nm and 380 nm, and emission is measured at ~510 nm.

Data Analysis:

- Subtract the background fluorescence from untreated control cells.
- \circ For single-wavelength dyes like Fluo-4, the change in fluorescence intensity (Δ F) is often normalized to the baseline fluorescence (F₀) to give Δ F/F₀.
- For ratiometric dyes like Fura-2, the ratio of the fluorescence intensities at the two excitation wavelengths is calculated.
- Plot the peak fluorescence change against the BzATP concentration to generate a doseresponse curve and calculate the EC50 value.



Conclusion

BzATP is a powerful pharmacological tool for investigating the role of the P2X7 receptor in immunology and inflammation. Its high potency allows for the robust activation of P2X7R-mediated signaling pathways, leading to measurable downstream events such as calcium influx, NLRP3 inflammasome activation, and the release of pro-inflammatory cytokines. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize BzATP in their studies to unravel the complexities of purinergic signaling in health and disease. Careful consideration of experimental conditions, such as cell type and priming status, is crucial for obtaining reproducible and meaningful results.

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